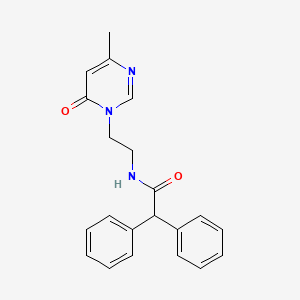

N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include condensation, amination, and cyclization processes. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile through amination with morpholine and subsequent cyclization with hydrazine hydrate . This suggests that the synthesis of N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide might also involve similar steps of functional group transformations and ring closures.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been elucidated using single-crystal X-ray diffraction. For example, the crystal structure of N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide was determined, revealing the presence of two independent molecules in the asymmetric unit and the dihedral angles between the pyrimidine moiety and the phenyl ring . This analysis can be extrapolated to infer that the molecular structure of the compound may also exhibit distinct dihedral angles and intermolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide. However, the synthesis and reactivity of structurally related compounds suggest that nucleophilic ring opening of cyclic imidates could be a relevant reaction for the synthesis of secondary carboxamides with substituted groups on the nitrogen atom . This information could be relevant when considering the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be inferred from the crystallographic and quantum chemical analyses presented in the papers. For instance, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide is stabilized by hydrogen bonds, which could suggest that the compound may also form similar hydrogen bonding patterns . Additionally, the Hirshfeld surface analysis and molecular electrostatic potential maps provide insights into the energetics of interactions and reaction sites within the molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A novel series of α-ketoamide derivatives was synthesized, showcasing the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for the synthesis of these compounds. The study highlights the efficiency of OxymaPure/DIC over traditional methods, resulting in compounds with high purity and yield through the ring opening of N-acylisatin. This method's success indicates the potential for synthesizing similar complex organic molecules like "N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide" for various applications, including medicinal chemistry and material science (El‐Faham et al., 2013).

Chemosensor Development

Research into highly selective fluorescence chemosensors based on coumarin fluorophore derivatives, such as N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide, has shown promising applications in detecting metal ions and anions. These chemosensors exhibit an "on-off-on" fluorescence response, making them suitable for applications in environmental monitoring and biochemistry. The study's findings suggest potential for developing similar compounds for specific ion detection, highlighting the versatility of "N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide" in sensor technologies (Meng et al., 2018).

Material Science and Engineering

The synthesis and characterization of carboxylate-assisted acylamide metal–organic frameworks (MOFs) demonstrate the potential of organic compounds in constructing advanced materials. These MOFs show unique properties like thermostability and luminescence, which are crucial for applications in catalysis, gas storage, and optoelectronics. The research on these frameworks can be extended to study compounds like "N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide" for their potential in creating new materials with desirable properties (Sun et al., 2012).

Fluorescence Probes and Sensors

Investigations into N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives as fluorescence probes highlight the compound's ability to respond to changes in acid, temperature, and solvent polarity. Such probes are invaluable in chemical and biological research for monitoring environmental changes and cellular processes. This research underscores the potential of structurally related compounds for developing sensitive and selective probes for scientific and industrial applications (Huang & Tam-Chang, 2010).

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-12-7-4-6-10-15(12)19-17(20)16-11-13-8-3-5-9-14(13)18(21)22-16/h3-10,16H,2,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXLOOADUFPWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)

![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2500844.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2500848.png)